

NVP-TAE 226 in Patient-Derived Xenograft Models: A Comparative Guide

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Compound of Interest

Compound Name: NVP-TAE 226

Cat. No.: B1684528

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This guide provides a comparative overview of the pre-clinical efficacy of **NVP-TAE 226**, a dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R), with a focus on its performance in patient-derived xenograft (PDX) models. Due to the limited availability of published data on **NVP-TAE 226** specifically in PDX models, this guide also includes data from cell-line-derived xenograft models for **NVP-TAE 226** and compares it with available data for other FAK inhibitors in PDX models to offer a broader context.

Executive Summary

NVP-TAE 226 has demonstrated significant anti-tumor and anti-metastatic activity in various preclinical cancer models by targeting both FAK and IGF-1R signaling pathways. While direct evidence of its efficacy in patient-derived xenograft (PDX) models is not extensively documented in publicly available literature, studies on cell-line-derived xenografts suggest potent dose-dependent tumor growth inhibition. For a comprehensive evaluation, this guide presents an indirect comparison with other FAK inhibitors, such as defactinib and PF-573,228, for which there is some available data in PDX and other patient-derived models. Researchers should consider the inherent differences between cell-line-derived and patient-derived xenograft models when interpreting the presented data.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of **NVP-TAE 226** in cell-line-derived xenograft models and the efficacy of alternative FAK inhibitors in patient-derived models.

Table 1: Efficacy of **NVP-TAE 226** in Cell-Line-Derived Xenograft Models

Cancer Type	Model	Drug/Dose	Efficacy Metric	Outcome
Pancreatic Cancer	MIA PaCa-2 (subcutaneous)	NVP-TAE 226 (100 mg/kg, p.o., qd)	Tumor Regression	17% regression
Breast Cancer	4T1 (orthotopic)	NVP-TAE 226 (100 mg/kg, p.o., 5x/week)	T/C value	18%
Ovarian Cancer	HeyA8, SKOV3ip1, HeyA8-MDR	NVP-TAE 226	Tumor Burden Reduction	46-64% reduction

T/C value: Treatment group tumor volume / Control group tumor volume x 100%. A lower value indicates higher efficacy.

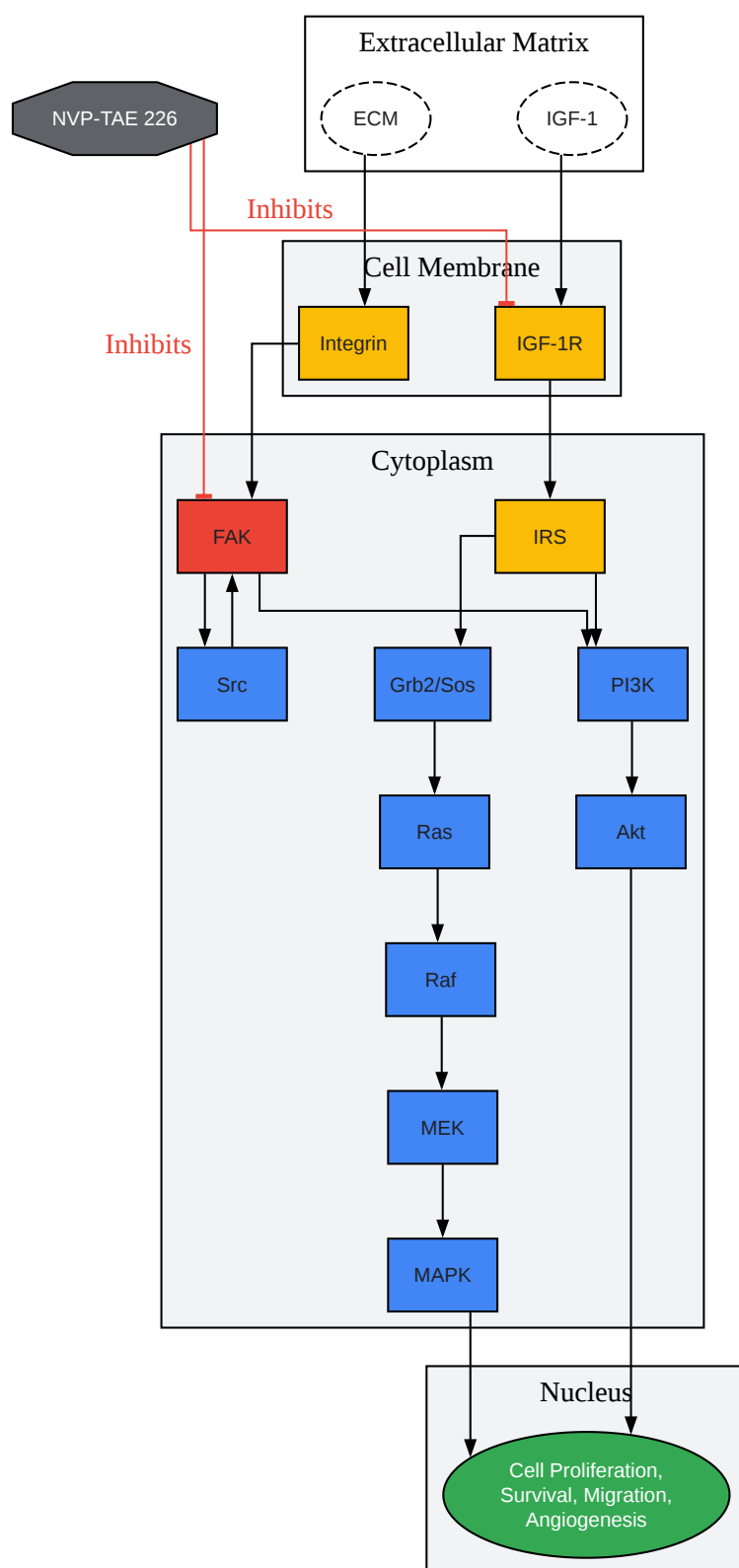
Table 2: Efficacy of Alternative FAK Inhibitors in Patient-Derived Models

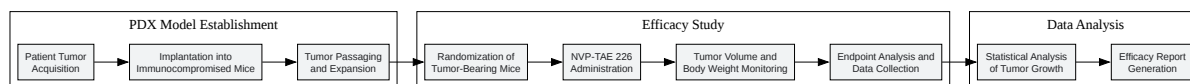
Cancer Type	Model	Drug/Dose	Efficacy Metric	Outcome
Low-Grade Serous Ovarian Cancer	Patient-derived organoids	Defactinib + VS-6766	Synergistic Growth Inhibition	Combination Index 0.51
Wilms Tumor	PDX (COA 25, COA 42)	PF-573,228 (1 µM)	Decreased Cell Proliferation & Migration	Significant decrease in vitro
Neuroblastoma	PDX (COA3, COA6)	PF-573,228 (0.5-20 µM)	Decreased Cell Proliferation	IC50 of 1.13-12.0 µM in vitro

Note: The data for alternative inhibitors are from in vitro studies on PDX-derived cells or organoids, which may not fully reflect in vivo efficacy.

Signaling Pathway of NVP-TAE 226

NVP-TAE 226 exerts its anti-tumor effects by simultaneously inhibiting the FAK and IGF-1R signaling pathways. These pathways are critical for cell proliferation, survival, migration, and angiogenesis.





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